molecular formula C10H7N3OS B067042 N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide CAS No. 170802-47-8

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide

Cat. No.: B067042
CAS No.: 170802-47-8
M. Wt: 217.25 g/mol
InChI Key: ISWVTKOHDNMTOI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide typically involves the reaction of 2-aminobenzothiazole with cyanoacetic acid or its derivatives. One common method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents in dimethylformamide solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in the biosynthesis of nucleic acids, thereby preventing the proliferation of cancer cells. The compound may also interact with cellular membranes, leading to increased permeability and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the benzothiazole ring and the cyanoacetamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWVTKOHDNMTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.3 g of benzothiazole was dissolved in 50 ml of tetrahydrofuran, and then 0.32 g of carbodiimide was added thereto in a dropwise manner in ice-bath. The obtained reaction mixture was stirred at room temperature for 10 hours. The produced white solid was filtrated, to obtain N-(benzo[d]thiazole-2-yl)-1H-imidazole-1-carboxamide (0.261 g, 54%). N-(benzo[d]thiazole-2-yl)-1H-imidazole-1-carboxamide (30 mg) was dissolved in 5 ml of tetrahydrofuran, and 11.1 mg of 2-aminoacetonitrile and then 29 μl of acetic were added thereto in a dropwise manner. The obtained reaction mixture was stirred at 30° C. for 18 hours, to produce N-(benzo[d]thiazole-2-yl)-2-cyanoacetamide (10 mg) in a light brown solid phase
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
11.1 mg
Type
reactant
Reaction Step Two
Quantity
29 μL
Type
reactant
Reaction Step Two

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